1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

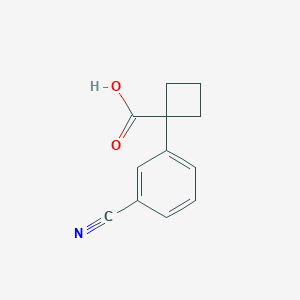

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H11NO2 It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-cyanophenylacetic acid, under specific conditions. The reaction typically requires a strong acid catalyst and elevated temperatures to facilitate the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The cyanophenyl group can be reduced to an amine under appropriate conditions.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic reagents such as sodium hydroxide or Grignard reagents can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It may be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

- 1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid

- 1-(3-Nitrophenyl)cyclobutane-1-carboxylic acid

- 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid

Comparison: 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and interactions in chemical and biological systems, making it a valuable compound for specific research applications.

Biological Activity

1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features:

- Cyclobutane Ring : Provides unique steric and electronic properties.

- Cyanophenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Carboxylic Acid Functionality : Allows for hydrogen bonding and interaction with proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of the carboxylic acid group facilitates binding through hydrogen bonds, while the cyanophenyl moiety may enhance affinity for specific receptors or enzymes.

Proposed Mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to inflammation and pain.

Antinociceptive Effects

Recent studies have indicated that compounds similar to this compound exhibit significant antinociceptive effects in animal models. For instance, derivatives have been shown to reduce pain responses in rodent models, suggesting potential applications in pain management.

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

Study 1: SAR Analysis

A structure-activity relationship study focused on various analogs of cyclobutane carboxylic acids highlighted that modifications at the phenyl ring significantly affect biological activity. The introduction of electron-withdrawing groups, such as cyano groups, enhanced potency against specific targets compared to unsubstituted analogs .

Study 2: In Vivo Efficacy

In a rodent model of inflammatory pain, this compound was administered at varying doses. Results showed a dose-dependent reduction in pain behavior, correlating with plasma concentrations of the compound. This suggests effective systemic absorption and bioavailability .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Antinociceptive, Anti-inflammatory | Potential for drug development |

| 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | Structure | Moderate antinociceptive | Less potent than cyanophenyl derivative |

| 3-(Methoxyphenyl)cyclobutane-1-carboxylic acid | Structure | Weak anti-inflammatory | Lacks significant activity |

Properties

IUPAC Name |

1-(3-cyanophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-8-9-3-1-4-10(7-9)12(11(14)15)5-2-6-12/h1,3-4,7H,2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKAIYMQWRFIHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC(=C2)C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.